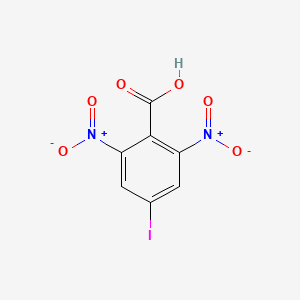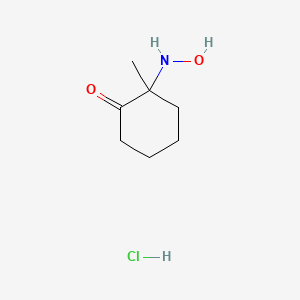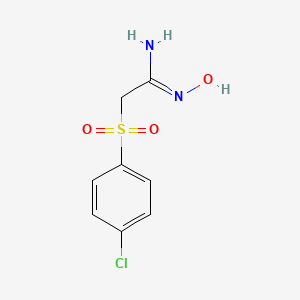
Acide 2-(4-Boc-pipérazine-1-carbonyl)benzoïque
Vue d'ensemble
Description
2-(4-Boc-piperazine-1-carbonyl)benzoic acid: is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a benzoic acid moiety
Applications De Recherche Scientifique
Chemistry: 2-(4-Boc-piperazine-1-carbonyl)benzoic acid is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The piperazine ring is a common motif in many bioactive molecules, and its derivatives are investigated for their therapeutic properties .
Industry: The compound is used in the development of new materials and polymers. Its structural features allow for the creation of novel materials with specific properties .
Mécanisme D'action
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory, making it a potential target for Alzheimer’s disease treatment .
Mode of Action
For instance, compound 6g, a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, exhibited potent inhibitory activity against AChE, suggesting a competitive and non-competitive inhibition mechanism .
Biochemical Pathways
Given the potential ache inhibitory activity, it could impact the cholinergic system, which plays a crucial role in memory and cognition .
Result of Action
If it acts similarly to related compounds, it may exhibit inhibitory effects on ache, potentially impacting cognitive function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Boc-piperazine-1-carbonyl)benzoic acid typically involves the protection of piperazine with a Boc group followed by acylation with benzoic acid derivatives. One common method includes the reaction of 4-Boc-piperazine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Boc-piperazine-1-carbonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Coupling Reactions: The benzoic acid moiety can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Deprotected Piperazine Derivatives: Removal of the Boc group yields piperazine derivatives that can be further functionalized.
Coupled Products:
Comparaison Avec Des Composés Similaires
4-(4-Boc-piperazine-1-carbonyl)phenylboronic acid pinacol ester: Similar in structure but contains a boronic acid moiety.
N-benzoylated piperazines: These compounds share the piperazine core but differ in the acyl substituents.
Uniqueness: 2-(4-Boc-piperazine-1-carbonyl)benzoic acid is unique due to the presence of both a Boc-protected piperazine and a benzoic acid moiety. This combination allows for versatile chemical modifications and applications in various fields .
Propriétés
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(23)19-10-8-18(9-11-19)14(20)12-6-4-5-7-13(12)15(21)22/h4-7H,8-11H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIBSCUTCOZJGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383823 | |
| Record name | 2-(4-Boc-piperazine-1-carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651293-35-5 | |
| Record name | 2-(4-Boc-piperazine-1-carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1607964.png)


![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol](/img/structure/B1607968.png)




![Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate](/img/new.no-structure.jpg)



